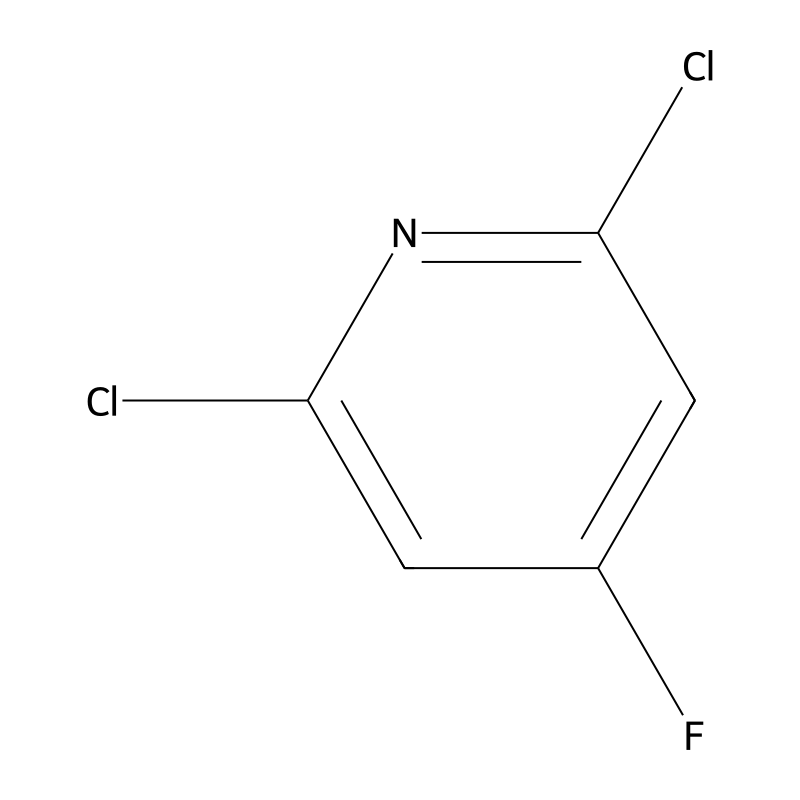

2,6-Dichloro-4-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential as a Building Block for Drug Discovery: Due to the presence of a fluorinated pyridine ring, 2,6-Dichloro-4-fluoropyridine has the potential to be a valuable building block in medicinal chemistry. Fluorine atoms can play a crucial role in drug design by influencing the binding properties and metabolism of a molecule []. Pyridine rings are also commonly found in many pharmaceuticals [].

It's important to note that this is speculation based on the chemical structure. There is no published research available to confirm if 2,6-Dichloro-4-fluoropyridine has been used in this way.

- Research on Similar Compounds: Scientists may be exploring 2,6-Dichloro-4-fluoropyridine as an analogue of other fluorinated pyridines with known biological activities. Research into these related compounds may provide clues for the potential applications of 2,6-Dichloro-4-fluoropyridine.

2,6-Dichloro-4-fluoropyridine is an organic compound with the molecular formula C₅H₂Cl₂FN. It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is notable for its unique structural configuration, which influences its chemical behavior and biological activity. The compound has a molecular weight of 165.98 g/mol and is identified by the CAS number 52074-49-4 and PubChem CID 72211833 .

- Nucleophilic Substitution Reactions: The chlorine and fluorine substituents can be replaced by nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms can facilitate electrophilic substitution reactions on the aromatic ring.

- Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen substituents .

Research indicates that 2,6-dichloro-4-fluoropyridine exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been investigated for its potential as:

- Antimicrobial Agent: Studies suggest that it may possess antibacterial properties.

- Anticancer Activity: Preliminary studies indicate potential efficacy against certain cancer cell lines, although further research is necessary to fully understand its mechanisms and effectiveness .

Several synthesis methods have been developed for 2,6-dichloro-4-fluoropyridine:

- Halogenation of Pyridine: This involves the direct chlorination and fluorination of pyridine under controlled conditions.

- Decarboxylative Blaise Reaction: A single-step process that efficiently synthesizes derivatives of this compound from appropriate precursors .

- Nucleophilic Substitution: Utilizing nucleophiles to replace halogen atoms in other pyridine derivatives can yield this compound.

Each method varies in efficiency, yield, and environmental impact.

2,6-Dichloro-4-fluoropyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: This compound may be utilized in developing herbicides or pesticides due to its biological activity.

- Material Science: Its unique properties make it a candidate for use in creating novel materials .

Interaction studies involving 2,6-dichloro-4-fluoropyridine focus on its reactivity with biological systems and other chemical compounds. Research has shown:

- Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its potential therapeutic effects.

- Metabolic Pathways: Investigating how the compound is metabolized in biological systems helps assess its safety and efficacy as a drug candidate .

Several compounds share structural similarities with 2,6-dichloro-4-fluoropyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2,5-Dichloro-4-fluoropyridine | 1214350-63-6 | 0.93 |

| 2,3,5,6-Tetrachloro-4-fluoropyridine | 34415-32-2 | 0.89 |

| 2-Chloro-4-fluoropyridine | 22067-14-1 | 0.86 |

| 3-Chloro-2,6-difluoropyridine | 1211586-65-0 | 0.85 |

| 3-Fluoro-2-chloropyridine | 103999-77-5 | 0.85 |

Classical Synthetic Routes

Classical synthetic approaches for 2,6-dichloro-4-fluoropyridine synthesis have historically relied on direct halogenation methods that often require harsh reaction conditions and suffer from regioselectivity challenges. The most established classical route involves the gas phase photochlorination of 2-chloropyridine with chlorine gas under ultraviolet light irradiation [1]. This method operates at elevated temperatures (160-190°C) and can achieve yields of 48-92% for 2,6-dichloropyridine formation, which can subsequently be fluorinated to produce the target compound [2].

Electrophilic aromatic substitution represents another classical approach, though it presents significant limitations when applied to electron-deficient pyridine systems [3]. These reactions typically require strong mineral acids as solvents or Lewis acid promotion at elevated temperatures with elemental halides. The electronic mismatch between pyridine's electron-deficient nature and the electrophilic halogenation process results in poor reaction rates and regioselectivity [4].

Liquid phase chlorination methods have been developed as alternatives to gas phase processes, utilizing 2-chloropyridine or 2-chloropyridine hydrochloride as starting materials with chlorine gas in the presence of hydrogen chloride scavengers such as calcium carbonate [1]. However, these methods typically exhibit lower selectivity (32.9% conversion efficiency) and require extensive separation and purification procedures to isolate the desired product [5].

The phosphorus oxychloride method for halogenating 2,6-dihydroxypyridine derivatives has been established since the 1950s, utilizing phosphorus oxychloride or phosphorus oxybromide to replace hydroxyl groups with halogen atoms [6]. This approach involves preheating the dihydroxypyridine substrate with the halogenating agent at atmospheric pressure (80-110°C) while simultaneously removing evolved hydrogen halide gas, followed by sealed vessel heating at 180-230°C under autogenous pressure [6].

Modern Synthetic Approaches

Oxidative Halogenation of Pyridines

Modern oxidative halogenation methods have emerged as more selective and efficient alternatives to classical approaches. Silver(II) fluoride-mediated fluorination represents a breakthrough in selective carbon-hydrogen bond fluorination of pyridines and diazines [8]. This method operates under mild conditions at ambient temperature in acetonitrile solvent, providing excellent selectivity for fluorination adjacent to nitrogen with yields ranging from 59-99% [9]. The reaction mechanism involves coordination of the basic nitrogen to silver, followed by fluoride addition to the π-system and formal oxidation through hydrogen atom abstraction .

Electrochemical oxidative halogenation has emerged as an environmentally friendly approach for site-selective halogenation reactions [11]. This method utilizes electrochemical generation of halogenating species from simple halide salts (HX/NaX) without requiring external oxidants, enabling clean C-H halogenation under mild conditions [12].

Selective Fluorination of Dichloropyridines

Selective fluorination of dichloropyridine precursors represents a crucial step in synthesizing 2,6-dichloro-4-fluoropyridine. Nucleophilic fluorination using potassium fluoride in dipolar aprotic solvents has been extensively studied for converting polychloropyridines to their fluorinated analogs [13]. The reaction of 2,6-dichloropyridine with potassium fluoride in dimethyl sulfoxide at 180-190°C provides a practical route to 2,6-difluoropyridine, though careful control of reaction conditions is required to minimize formation of hydrogen fluoride-containing byproducts [13].

Balz-Schiemann reaction modifications have been developed for preparing fluoropyridines from aminopyridine precursors [14]. This method involves diazotization of aminopyridines with sodium nitrite in fluoroboric acid, followed by thermal decomposition to form the carbon-fluorine bond. Optimized conditions using 50% fluoroboric acid at -10°C followed by heating to 35-40°C can achieve yields of 80-82% for 3-fluoropyridine synthesis [14].

Metal-Catalyzed Transformations

Metal-catalyzed transformations have revolutionized pyridine halogenation by providing enhanced regioselectivity and functional group tolerance. Palladium-catalyzed halogenation enables direct C-H activation for halogenation in the presence of directing groups, with reactions proceeding through five-membered palladacycle intermediates [15]. These methods typically utilize N-fluorosuccinimide (NFSI) or Selectfluor as halogenating agents under mild conditions.

Nickel-aluminum bimetallic systems have been developed for para-selective functionalization of pyridines, enabling direct C-H bond activation at the 4-position [16]. These systems utilize η²,η¹-pyridine Ni(0)-Al(III) intermediates that provide exceptional regioselectivity for 4-position halogenation [17].

Cobalt-catalyzed transformations offer alternative pathways for C4-selective pyridine functionalization, with cobalt complexes enabling direct alkylation and halogenation reactions under mild conditions [16]. These methods often utilize early transition metals (manganese, cobalt) in combination with electrochemical activation to achieve the desired regioselectivity [18].

Iridium-catalyzed processes have been developed for site-selective allylic fluorination reactions, demonstrating the versatility of transition metal catalysis in fluorination chemistry [15]. These methods often proceed through π-allyl intermediates that enable precise control of regiochemistry.

Regioselective Synthesis Strategies

Site-Specific Halogenation Techniques

Site-specific halogenation represents a critical challenge in pyridine chemistry due to the electron-deficient nature of the heterocycle. Phosphine-mediated halogenation has emerged as a highly selective method for 4-position halogenation of pyridines [19]. This approach utilizes designed heterocyclic phosphine reagents that are installed at the 4-position as phosphonium salts, followed by displacement with halide nucleophiles. The method achieves excellent regioselectivity (>90%) and tolerates a broad range of functional groups [3].

Zincke imine intermediates provide access to 3-selective halogenation of pyridines through a ring-opening, halogenation, ring-closing sequence [20] [21]. This method temporarily transforms pyridines into reactive alkene intermediates that undergo highly regioselective halogenation reactions under mild conditions. The process achieves 85-95% selectivity for 3-position halogenation and demonstrates compatibility with complex pharmaceutical substrates [22].

N-Oxide methodology enables selective 2-position halogenation through initial oxidation of pyridine to its N-oxide, followed by treatment with halogenating agents such as phosphorus oxychloride or phosphorus oxybromide [23]. This approach provides excellent regioselectivity (>90%) for 2-halopyridine synthesis and has been extensively utilized in pharmaceutical intermediate preparation [23].

Protecting Group Strategies

Protecting group strategies play a crucial role in achieving selective halogenation patterns in complex pyridine derivatives. Fluorine as a protecting group has been utilized in pyridone chemistry, where 2-fluoropyridines serve as protected forms of 2-pyridones [24]. The fluorine atom can be selectively displaced under mild nucleophilic conditions while remaining stable under various reaction conditions.

Directing group strategies utilize pre-installed functional groups to control the regioselectivity of metalation-halogenation sequences [25]. Common directing groups include carbonyls, halides, and alkoxy substituents that coordinate to organolithium or organomagnesium reagents, enabling selective deprotonation at adjacent positions [25].

Temporary protecting group approaches involve the installation of removable functional groups that block undesired reaction sites during halogenation, followed by deprotection to reveal the final substitution pattern. These strategies are particularly valuable for synthesizing complex polyhalogenated pyridines with precise regiochemical control.

Sequential halogenation strategies employ step-wise introduction of halogen atoms using different halogenating reagents and conditions for each position. This approach allows for the construction of complex halogenation patterns by taking advantage of the differential reactivity of various positions in the pyridine ring [26].

Scale-up Considerations for Laboratory and Industrial Synthesis

Scale-up from laboratory to industrial production presents unique challenges for 2,6-dichloro-4-fluoropyridine synthesis, requiring careful consideration of safety, economics, and environmental factors. Laboratory-scale synthesis typically utilizes high-yielding but expensive methods such as silver fluoride-mediated fluorination, which can achieve 90-99% yields but requires specialized equipment and air-sensitive reagent handling [8] [9].

Industrial gas phase photochlorination represents the most economically viable route for large-scale production, achieving yields of 80-92% with relatively low raw material costs [2]. This method utilizes trifluoromethyl chlorobenzene as a solvent for the reaction between gasified pyridine and heated chlorine gas under ultraviolet light irradiation. The process enables continuous operation and facilitates product isolation through distillation and crystallization [2].

Continuous flow processing offers advantages for scale-up by providing enhanced heat and mass transfer, improved safety profiles, and better process control [27]. Flow reactors enable precise control of residence time, temperature, and reagent mixing, which is particularly important for exothermic halogenation reactions [28].

Solvent recovery and recycling considerations become critical at industrial scale, with processes designed to maximize solvent reuse and minimize waste generation [29]. For example, N-methylpyrrolidone solvent used in fluorination reactions can be recovered and recycled after product isolation, reducing overall production costs [29].

Safety and environmental considerations require specialized equipment for handling toxic and corrosive reagents, including chlorine gas, hydrogen fluoride, and various halogenating agents [30]. Industrial processes must incorporate appropriate ventilation, emergency response systems, and waste treatment facilities to ensure safe operation [30].